molecular formula C11H18N2OS B1387576 2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol CAS No. 1201633-50-2

2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol

Cat. No.: B1387576
CAS No.: 1201633-50-2
M. Wt: 226.34 g/mol
InChI Key: WQVGIZGOKJMFRN-UHFFFAOYSA-N
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Description

2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C11H17NOS It is characterized by the presence of a thienyl group attached to a piperazine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol typically involves the reaction of 2-thienylmethyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted piperazine derivatives.

Scientific Research Applications

2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol involves its interaction with various molecular targets. The thienyl group can interact with enzymes or receptors, while the piperazine ring can modulate the compound’s binding affinity and specificity. The ethanol moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Thienylmethyl)-2-piperazinyl]methanol
  • 2-[1-(2-Thienylmethyl)-2-piperazinyl]propane
  • 2-[1-(2-Thienylmethyl)-2-piperazinyl]butane

Uniqueness

2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol is unique due to its specific combination of a thienyl group, piperazine ring, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c14-6-3-10-8-12-4-5-13(10)9-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVGIZGOKJMFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280063
Record name 1-(2-Thienylmethyl)-2-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-50-2
Record name 1-(2-Thienylmethyl)-2-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201633-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thienylmethyl)-2-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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